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Compound of Interest

Compound Name: (R)-1,3-Dimethylpiperazine

Cat. No.: B1398121

This guide provides an in-depth technical overview of (R)-1,3-Dimethylpiperazine, a chiral
heterocyclic building block of significant interest in pharmaceutical research and drug
development. We will explore its chemical identity, enantioselective synthesis, and strategic
applications, with a focus on the rationale behind its use in the design of bioactive molecules.
This document is intended for researchers, medicinal chemists, and process development
scientists engaged in the discovery and synthesis of novel therapeutics.

Core Compound Identification and Properties

(R)-1,3-Dimethylpiperazine is a chiral disubstituted piperazine. The presence of a
stereocenter at the C3 position, coupled with the inherent properties of the piperazine scaffold,
makes it a valuable component for introducing three-dimensional complexity and modulating
the physicochemical properties of drug candidates.

It is crucial to distinguish between the free base and its common salt form, as they possess
different CAS numbers and may be suited for different applications.
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Molecular Weight (

Form CAS Number Molecular Formula

g/mol )
(R)-1,3-
Dimethylpiperazine 1033717-21-3 CeH1aN2 114.19
(free base)
(R)-1,3-
Dimethylpiperazine 1152110-26-3 CeH16CI2N2 187.11

dihydrochloride

Physical Properties of the Free Base:

Property Value

Appearance Liquid

Boiling Point 147.9 £ 8.0 °C at 760 mmHg[1]
Density 0.855 £ 0.06 g/cm3 (Predicted)[1]

Refractive Index

n20/D 1.409 (lit.)[1]

Sourcing and Procurement

(R)-1,3-Dimethylpiperazine and its dihydrochloride salt are commercially available from a

variety of suppliers catering to the research and bulk chemical markets. When selecting a

supplier, it is imperative to consider the required purity, scale, and the availability of

comprehensive analytical data (e.g., certificate of analysis with chiral purity determination).

Key Suppliers:

Ambeed|[2]

BIOSYNCE[1]

BLD Pharm|3]

ChemScenel[4]
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CHIRALEN

CymitQuimica

Hit2Lead

MySkinRecipes|[5]

Enantioselective Synthesis of (R)-1,3-
Dimethylpiperazine

The controlled synthesis of the (R)-enantiomer of 1,3-dimethylpiperazine is critical to its
application in chiral drug development. Several strategies have been developed for the
asymmetric synthesis of chiral piperazines, often leveraging the chiral pool or catalytic
asymmetric methods. Below is a representative, high-level workflow for its synthesis, drawing
upon established principles of asymmetric synthesis. A common and efficient approach
involves the use of a chiral starting material, such as a natural amino acid, to install the desired
stereocenter.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to (R)-1,3-Dimethylpiperazine begins with the disconnection
of the piperazine ring, identifying a chiral 1,2-diamine as a key intermediate. This intermediate
can, in turn, be derived from a readily available chiral starting material like (R)-alanine. This
strategy ensures that the stereochemistry is set early in the sequence and carried through to
the final product.
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Caption: Retrosynthetic approach for (R)-1,3-Dimethylpiperazine.

Exemplary Synthetic Protocol

This protocol outlines a plausible multi-step synthesis starting from (R)-alanine. The choice of
protecting groups and specific reagents is critical for achieving high yields and maintaining
enantiomeric purity.

Step 1: Reduction of (R)-Alanine to (R)-Alaninol

The carboxylic acid functionality of N-protected (R)-alanine is reduced to the corresponding
alcohol. This is a standard transformation in organic synthesis.

Step 2: Conversion of the Alcohol to a Leaving Group

The primary alcohol of the N-protected (R)-alaninol is converted into a good leaving group,
such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

Step 3: Introduction of the Second Nitrogen Atom

The activated alcohol undergoes nucleophilic substitution with a protected amine, such as N-
methylamine, to form the diamine backbone.
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Step 4: Deprotection and Cyclization

Removal of the protecting groups, followed by an intramolecular cyclization, forms the
piperazine ring.

Step 5: N-Methylation

The final N-methylation at the N1 position can be achieved through various methods, such as
reductive amination with formaldehyde and a reducing agent (e.g., sodium
triacetoxyborohydride).

Applications in Drug Discovery and Medicinal
Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, and the introduction of a
chiral center at the C3 position offers a powerful tool for optimizing the pharmacological
properties of drug candidates. The methyl group can serve as a steric shield, influence the
conformation of the piperazine ring, and interact with specific hydrophobic pockets in the target
protein.

Kinase Inhibitors

The 3-methylpiperazine motif has been incorporated into the design of kinase inhibitors to
enhance potency and selectivity.[6] The methyl group can probe the ATP-binding site and
improve the pharmacokinetic profile of the molecule.

Experimental Example: Synthesis of a Thiadiazine-based Kinase Inhibitor Precursor

This protocol is adapted from the work of Kalogirou et al. and demonstrates the utility of
(R)-1,3-Dimethylpiperazine as a nucleophile in the synthesis of potential kinase inhibitors.[4]

[7]
Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one.
Materials:

e 3,5-dichloro-4H-1,2,6-thiadiazin-4-one
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(R)-1,3-Dimethylpiperazine

Tetrahydrofuran (THF), anhydrous

Dichloromethane (DCM)

tert-Butyl methyl ether (t-BuOMe)

Silica gel for column chromatography
Procedure:

e To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq) in anhydrous THF, add
(R)-1,3-Dimethylpiperazine (1.0 eq) in one portion at room temperature (approximately 20
°C).

o Protect the reaction mixture from moisture using a drying tube and stir at room temperature.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).
e Upon completion, add DCM saturated with ammonia to the reaction mixture.

o Adsorb the mixture onto silica gel and purify by column chromatography using a suitable
eluent system (e.g., DCM/t-BuOMe) to afford the desired product.
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Caption: Experimental workflow for the synthesis of a thiadiazine derivative.

Central Nervous System (CNS) Agents

Piperazine derivatives are well-represented among drugs targeting the central nervous system,
including antipsychotics, antidepressants, and anxiolytics.[8][9] The ability of the piperazine ring
to interact with aminergic G protein-coupled receptors (GPCRS) is a key factor in their
pharmacological activity. The introduction of a chiral center, as in (R)-1,3-dimethylpiperazine,
can lead to improved receptor subtype selectivity and a better side-effect profile.
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The rationale for using a chiral building block like (R)-1,3-dimethylpiperazine in the synthesis
of CNS agents lies in the stereospecific nature of receptor-ligand interactions. The (R)-
configuration may orient key pharmacophoric features in a manner that enhances binding
affinity and/or functional activity at the target receptor while minimizing off-target effects.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling
(R)-1,3-Dimethylpiperazine and its derivatives.

For (R)-1,3-Dimethylpiperazine dihydrochloride:

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/eye protection/face protection).

Storage:

o Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Conclusion

(R)-1,3-Dimethylpiperazine is a valuable and versatile chiral building block for the synthesis of
complex, enantiomerically pure molecules with potential therapeutic applications. Its utility in
the construction of kinase inhibitors and CNS-active agents highlights the importance of
stereochemistry in drug design. A thorough understanding of its synthesis, properties, and
reactivity is essential for its effective application in modern drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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